TMV EC₅₀ Comparison: Antiviral Agent 14 vs. Structural Precursors and In‑Class Controls
Against tobacco mosaic virus (TMV), antiviral agent 14 (compound E4) exhibits an EC₅₀ of 135.5 μg mL⁻¹, which is 3.5‑fold lower (more potent) than that of ferulic acid (471.5 μg mL⁻¹) and 1.8‑fold lower than that of the commercial antiviral ningnanmycin (246.5 μg mL⁻¹) [1]. The EC₅₀ of antiviral agent 14 also outperforms those of other newly synthesized conjugates in the same series, namely A9 (180.5 μg mL⁻¹), A10 (169.5 μg mL⁻¹), and E1 (211.4 μg mL⁻¹) [1].
| Evidence Dimension | Half‑maximal effective concentration (EC₅₀) against TMV |
|---|---|
| Target Compound Data | 135.5 μg mL⁻¹ |
| Comparator Or Baseline | Ferulic acid: 471.5 μg mL⁻¹; Eugenol: 456.3 μg mL⁻¹; Isoeugenol: 478.4 μg mL⁻¹; Ningnanmycin: 246.5 μg mL⁻¹; A9: 180.5 μg mL⁻¹; A10: 169.5 μg mL⁻¹; E1: 211.4 μg mL⁻¹ |
| Quantified Difference | Antiviral agent 14 shows 3.5‑fold lower EC₅₀ than ferulic acid; 1.8‑fold lower than ningnanmycin; and 1.25‑ to 1.56‑fold lower than compounds A9, A10, and E1 |
| Conditions | Half‑leaf dead spot method on Nicotiana glutinosa leaves; compounds applied at 500 μg mL⁻¹ for activity scoring; EC₅₀ calculated from dose–response curves |
Why This Matters
Lower EC₅₀ indicates superior potency at a given concentration, enabling more efficient viral suppression in plant‑based antiviral screening models and reducing the amount of compound required per assay.
- [1] Gan, X.; Wang, Z.; Hu, D. Synthesis of Novel Antiviral Ferulic Acid–Eugenol and Isoeugenol Hybrids Using Various Link Reactions. J. Agric. Food Chem. 2021, 69 (46), 13724–13733. https://doi.org/10.1021/acs.jafc.1c05521 View Source
